5-ブロモ-2-イソブトキシピリジン

概要

説明

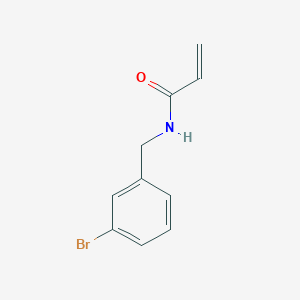

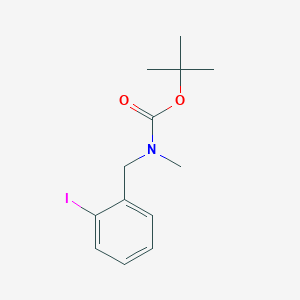

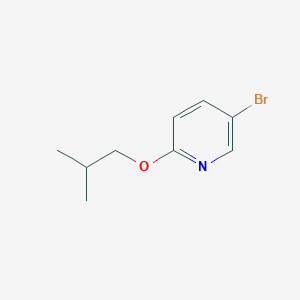

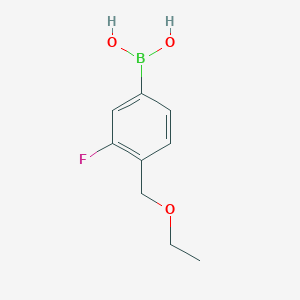

5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.

科学的研究の応用

有機合成: 鈴木カップリング反応

5-ブロモ-2-イソブトキシピリジン: は、有機合成、特に鈴木カップリング反応において貴重な化合物です . これらの反応は、複雑な有機分子の合成において不可欠なステップである炭素-炭素結合を作成するために極めて重要です。この化合物中のブロモ基は良好な脱離基として作用し、有機ホウ素試薬とのカップリングを促進します。

医薬品化学: 薬物発見

創薬において、5-ブロモ-2-イソブトキシピリジンは、新規医薬品化合物を創製するためのビルディングブロックとして機能します. ピリジン環は薬物によく見られるモチーフであり、ブロモ置換基は、潜在的な治療薬の生物活性を高めるためにさらに修飾することができます。

材料科学: 液晶合成

この化合物の構造的特徴は、液晶で使用されるキラルドーパントの合成に適しています . これらの材料はディスプレイ技術にとって不可欠であり、このようなドーパントを使用して液晶特性を微調整する能力は、産業的に非常に重要です。

生化学: 酵素阻害研究

生化学において、5-ブロモ-2-イソブトキシピリジンは、酵素阻害の研究に利用できます . 研究者は、この化合物を基質または阻害剤に組み込むことで、特定の酵素との相互作用を調査できます。これは、疾患メカニズムの理解と薬物開発の基本となります。

ケミカルバイオロジー: ホウ酸誘導体

この化合物は、ケミカルバイオロジーで応用があるホウ酸誘導体の合成に役立ちます . これらの誘導体は、さまざまな生化学的アッセイで使用され、分子プローブまたはセンサーとして機能することができます。

工業化学: 触媒開発

5-ブロモ-2-イソブトキシピリジン: は、工業用化学反応のための触媒開発にも使用されます . この化合物から誘導された触媒は、化学プロセスの効率と選択性を向上させ、より持続可能な製造につながる可能性があります。

超分子化学: ホスト-ゲスト系

超分子化学では、この化合物はホスト-ゲスト系の設計に貢献できます . 非共有結合を通じて他の分子と相互作用する能力により、特定の機能を持つ複雑な分子集合体を構築することができます。

高分子科学: モノマー合成

最後に、5-ブロモ-2-イソブトキシピリジンは、高分子合成においてモノマーとして機能することができます. ピリジンユニットを含むポリマーは、導電性材料から生体適合性表面まで、さまざまな用途に使用できるユニークな電子特性を持っています。

作用機序

Target of Action

It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .

生化学分析

Biochemical Properties

5-Bromo-2-isobutoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-isobutoxypyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 5-Bromo-2-isobutoxypyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-Bromo-2-isobutoxypyridine can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 5-Bromo-2-isobutoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 5-Bromo-2-isobutoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2-isobutoxypyridine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-isobutoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Bromo-2-isobutoxypyridine has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-isobutoxypyridine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 5-Bromo-2-isobutoxypyridine can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-2-isobutoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of 5-Bromo-2-isobutoxypyridine also involve the participation of cofactors, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of 5-Bromo-2-isobutoxypyridine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments, affecting its overall activity .

Subcellular Localization

The subcellular localization of 5-Bromo-2-isobutoxypyridine is an important determinant of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Bromo-2-isobutoxypyridine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGNKNXWZBYWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

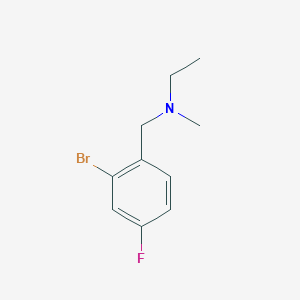

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)